(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Description
(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a furan-2-yl moiety at the β-position, and an N-aryl group substituted with a trifluoromethyl (-CF₃) group at the para position. Its molecular formula is C₁₄H₁₀F₃N₂O₂, with a molecular weight of 281.23 g/mol (CAS: 477867-20-2) .
Properties
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)11-3-5-12(6-4-11)20-14(21)10(9-19)8-13-2-1-7-22-13/h1-8H,(H,20,21)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZFPTUTFNSMDK-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a furan ring, a cyano group, and a trifluoromethyl-substituted phenyl moiety. These structural features contribute to its biological activity.
Molecular Formula: C16H13F3N2O
Molecular Weight: 320.29 g/mol
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in cancer metabolism, including:
- Carbonic Anhydrase : Inhibition leads to decreased tumor growth by disrupting pH regulation within the tumor microenvironment.
- Cyclooxygenase (COX) : The compound's ability to inhibit COX enzymes may contribute to its anti-inflammatory and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : It binds to various receptors involved in cell signaling pathways, modulating their activity.
- Cell Signaling Interference : The compound interferes with cellular signaling pathways that regulate cell proliferation and survival, leading to apoptosis in cancer cells.
Study 1: Anticancer Efficacy in Animal Models
A recent study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent for cancer treatment.
Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema in rats, indicating its efficacy in reducing inflammatory responses.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and α,β-unsaturated system are susceptible to oxidation under controlled conditions:
Key Findings :
-
Epoxidation selectively targets the furan ring due to its electron-rich nature.
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Dihydroxylation proceeds via osmium tetroxide-mediated syn-addition .
Reduction Reactions
The cyano group and α,β-unsaturated amide bond are key reduction sites:
Mechanistic Insights :
-
Catalytic hydrogenation of the cyano group requires nickel catalysts to avoid over-reduction.
-
Palladium-mediated hydrogenation preserves stereochemistry at the β-carbon .
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions:
Notable Observations :
-
Maleic anhydride reactions favor endo transition states due to secondary orbital interactions .
-
Tetrazine-based cycloadditions proceed rapidly under mild conditions .
Nucleophilic Additions
The α,β-unsaturated amide undergoes Michael additions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 60°C, 6h | β-Sulfanylated amide with anti-Markovnikov regioselectivity | 78% | |
| Morpholine | NEt₃, CH₃CN, RT, 3h | β-Aminoamide adduct | 85% |
Regioselectivity :
-
Nucleophiles attack the β-carbon due to conjugation with the electron-withdrawing cyano group.
Photochemical Isomerization
The (2E)-configuration undergoes light-induced isomerization:
| Conditions | Product | Z:E Ratio | Quantum Yield | Source |
|---|---|---|---|---|
| UV (365 nm), riboflavin catalyst, CH₃CN, 12h | (2Z)-isomer | 97:3 | Φ = 0.42 |
Applications :
Functional Group Interconversion
The cyano group participates in hydrolysis and condensation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyano → carboxylic acid | H₂SO₄ (50%), H₂O, 100°C, 12h | Carboxylic acid derivative | 90% | |
| Cyano → tetrazole | NaN₃, NH₄Cl, DMF, 120°C, 24h | Tetrazole-linked amide | 63% |
Synthetic Utility :
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Antimicrobial Activity
The trifluoromethylphenyl group enhances lipophilicity and membrane penetration, critical for antimicrobial efficacy. However, the α-cyano group in the target compound may further modulate electron density, influencing target binding.
Table 2: Antimicrobial Activity Comparison
- Antistaphylococcal Activity : CF₃-substituted anilides (e.g., compound 1j in ) show MICs as low as 0.15 µM, comparable to ampicillin. The target compound’s furan moiety may reduce steric hindrance, improving target binding .
- Antimycobacterial Activity: Chlorinated derivatives (e.g., 2j in ) exhibit submicromolar MICs against M. tuberculosis, suggesting that the target compound’s cyano group could enhance potency through similar electron-withdrawing effects .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups: Trifluoromethyl and cyano groups increase lipophilicity (log P ~3–4) and stabilize enamide conformations, enhancing membrane permeability and target engagement . Chlorine substituents (e.g., 3,4-dichlorophenyl) improve antimicrobial activity but increase cytotoxicity (IC₅₀ = 5–10 µM) . The cyano group in the target compound may offer a better toxicity profile.
Heterocyclic Moieties: Furan-2-yl (target compound) vs.
Toxicity and Selectivity
- Cytotoxicity: Chlorinated analogs (e.g., 2q in ) show cytotoxicity (IC₅₀ = 5–10 µM), while non-chlorinated CF₃-substituted compounds (e.g., 1p in ) are less toxic (IC₅₀ >10 µM) . The target compound’s cyano group may mitigate cytotoxicity by reducing nonspecific membrane disruption.
- Selectivity : Compounds with para-CF₃ substitution (e.g., 2i in ) demonstrate >10-fold selectivity for bacterial over mammalian cells, a trend likely applicable to the target compound .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing (2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide?
- Answer : The synthesis typically involves condensation reactions between cyanoacetamide derivatives and aryl/heteroaryl aldehydes. For example, analogous Michael acceptors are synthesized via base-catalyzed Knoevenagel condensation, where cyanoacetamide reacts with furan-2-carbaldehyde under reflux in ethanol. Yields are optimized by controlling stoichiometry and reaction time . Substitution reactions under alkaline conditions (e.g., using KOH) and subsequent purification via recrystallization are critical steps .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Answer :
- 1H/13C-NMR : To confirm the (2E)-stereochemistry and substituent positions. The trans-configuration is evidenced by coupling constants (J ≈ 12–15 Hz for α,β-unsaturated protons) .
- HR-MS : Validates molecular weight and fragmentation patterns, with mass accuracy <5 ppm .
- IR Spectroscopy : Identifies cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
Q. How are common impurities identified and quantified during synthesis?
- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to monitor impurities. Reference standards (e.g., entacapone impurities) provide retention time benchmarks. LC-MS further characterizes byproducts, such as unreacted intermediates or hydrolysis products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for E/Z isomerism in α,β-unsaturated cyanocarboxamides?
- Answer : X-ray crystallography definitively assigns stereochemistry. For example, in (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, the crystal structure (monoclinic P21/c) confirms the E-configuration via dihedral angle analysis. Dynamic NMR experiments (VT-NMR) can also distinguish isomers by observing coalescence temperatures .
Q. What strategies optimize reaction yields for trifluoromethyl-substituted Michael acceptors?
- Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity of the α,β-unsaturated system, accelerating nucleophilic addition.
- Steric Hindrance : Bulky substituents on the aryl ring reduce yields; using polar aprotic solvents (e.g., DMF) improves solubility .
- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) enhance regioselectivity, as seen in analogous syntheses .
Q. How does the trifluoromethyl group influence the compound’s reactivity in biological systems?
- Answer : The CF₃ group enhances metabolic stability and membrane permeability due to its lipophilicity. In electron donor-acceptor (EDA) complexes, the CF₃ group facilitates intramolecular single-electron transfer (SET) under visible light, enabling photodynamic activity in therapeutic applications .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like histone deacetylases (HDACs). Pharmacophore mapping aligns the compound’s cyano and trifluoromethyl groups with HDAC active-site zinc ions, as validated in studies on N-hydroxy-3-phenyl-2-propenamide inhibitors .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of structurally similar compounds?
- Answer :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HCT116 colon vs. A549 lung cancer) to assess tissue-specific effects .
- Structural-Activity Relationships (SAR) : Minor substitutions (e.g., fluorine vs. chlorine on the aryl ring) drastically alter potency. For example, (2E)-N-(4-fluorophenyl) derivatives show 72% yield and higher cytotoxicity than chloro analogs .
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant HDAC vs. crude lysates) to minimize variability .
Methodological Tables
Table 1 : Key Synthetic Parameters for Analogous Compounds
| Substituent (R) | Yield (%) | Melting Point (°C) | NMR δ (1H, ppm) |
|---|---|---|---|
| 4-CF₃Ph | 72 | 149–151 | 7.85 (d, J=15 Hz) |
| 3-ClPh | 71 | 171–173 | 7.92 (d, J=15 Hz) |
Table 2 : Biological Activity of HDAC Inhibitors
| Compound | HDAC IC₅₀ (nM) | HCT116 IC₅₀ (nM) | MTD (mg/kg) |
|---|---|---|---|
| NVP-LAQ824 | <400 | 750 | ≥100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
